molecular formula C17H14IN3O2 B2473379 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide CAS No. 946235-07-0

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide

Cat. No.: B2473379
CAS No.: 946235-07-0
M. Wt: 419.222
InChI Key: OMVCWHUFOJXUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide (CAS 946235-07-0) is a synthetic small molecule with a molecular formula of C17H14IN3O2 and a molecular weight of 419.22 g/mol . This compound is built around a pyrido[1,2-a]pyrimidin-4-one core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural similarity to various bioactive molecules . The core is substituted with methyl groups at the 2 and 7 positions and is functionalized at the 3-position with a 2-iodobenzamide group. The iodine atom on the benzamide ring is a notable feature, as it may enable further chemical modifications via cross-coupling reactions and can contribute to binding interactions through its halogen-bonding potential . Compounds based on the pyrido[1,2-a]pyrimidinone core have been investigated for a range of biological activities. Research on structurally related analogs has highlighted their potential in areas such as analgesic and anti-inflammatory research . Furthermore, other derivatives featuring different substituents on the same core have been explored as inhibitors of specific proteins involved in cancer progression, including the MDM2-p53 interaction . The presence of the iodobenzamide moiety in this particular compound makes it a valuable intermediate for researchers working in drug discovery, specifically for the synthesis of more complex derivatives and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O2/c1-10-7-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-5-3-4-6-13(12)18/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVCWHUFOJXUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CC=C3I)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide typically involves the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Introduction of the Iodobenzamide Moiety: The iodination of the benzamide can be carried out using iodine and a suitable oxidizing agent, followed by coupling with the pyrido[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The iodine atom in the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of hydro derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit notable anticancer properties. N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide has been studied for its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on several cancer cell lines, including:

Cell Line IC50 (µM)
A549 (lung)10.5
MCF-7 (breast)12.0
HeLa (cervical)15.5

These results suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .

Antimicrobial Properties

Another area of application is the antimicrobial activity of this compound. Studies have shown that this compound exhibits efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated the following minimum inhibitory concentrations (MIC) against selected pathogens:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Bacillus subtilis8

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

Case Study: Inhibition of Cytokine Production

In a controlled study, the compound was found to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages:

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-α1500800
IL-61200600

These findings indicate potential therapeutic applications for inflammatory diseases .

Structure-Based Drug Design

The unique structural features of this compound make it an attractive candidate for structure-based drug design. Computational studies have been employed to optimize its pharmacological properties.

Computational Insights

Molecular docking studies have shown favorable interactions with various biological targets, suggesting that modifications to the compound's structure could enhance its efficacy and selectivity .

Mechanism of Action

The mechanism of action of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous molecules, focusing on structural variations, physicochemical properties, and functional implications.

Positional Isomer: N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide

  • Molecular Formula : C₁₇H₁₄IN₃O₂ (identical to the target compound).
  • Key Difference : Iodine substituent at the para position of the benzamide ring instead of ortho.
  • Electronic Effects: Electron-withdrawing iodine at para may alter electron density distribution in the benzamide group, affecting hydrogen-bonding interactions.
  • Registry Number : 946234-96-4 .

Sulfonamide Derivative: 4-(Diethylsulfamoyl)-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

  • Molecular Formula : C₂₁H₂₄N₄O₄S.
  • Molecular Mass : 428.5047 g/mol .
  • Key Difference : Replacement of iodine with a diethylsulfamoyl group (-SO₂N(Et)₂) at the para position.
  • Impact: Solubility: The sulfonamide group increases polarity and water solubility compared to the hydrophobic iodine substituent.
  • Registry Number : 946235-19-4 .

Complex Peptide-Conjugated Analogue (Compound 7h)

  • Structure: A hybrid molecule containing a pyrido-pyrimidinone core linked to a valyl-pyrrolidine-carboxamide moiety and additional substituents (dimethylamino, methylpyridin, etc.) .
  • Key Differences :
    • Size and Complexity : The peptide conjugation significantly increases molecular weight and complexity, likely enhancing specificity for macromolecular targets (e.g., proteases or kinases).
    • Pharmacokinetics : The larger structure may reduce membrane permeability but improve receptor affinity via multivalent interactions.

Tetrahydroimidazo[1,2-a]pyridine Derivative (Compound 1l)

  • Molecular Formula: C₂₈H₂₅N₅O₇ (diethyl ester derivatives with cyano and nitro groups).
  • Molecular Mass : 543.53 g/mol .
  • Key Differences: Core Structure: Tetrahydroimidazo[1,2-a]pyridine instead of pyrido[1,2-a]pyrimidinone. Functional Groups: Includes cyano (-CN) and nitro (-NO₂) groups, which are strong electron-withdrawing substituents.
  • Physicochemical Properties: Melting Point: 243–245°C, higher than typical pyrido-pyrimidinones (indicative of increased crystallinity due to nitro/cyano groups). Spectroscopic Data: Distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.50–8.20 ppm) compared to pyrido-pyrimidinones (δ 6.80–7.40 ppm) .

Structural and Functional Analysis Table

Compound Core Structure Substituent(s) Molecular Mass (g/mol) Key Properties
Target Compound Pyrido[1,2-a]pyrimidinone 2-Iodobenzamide 419.222 High lipophilicity, steric bulk at ortho
4-Iodo Positional Isomer Pyrido[1,2-a]pyrimidinone 4-Iodobenzamide 419.222 Reduced steric hindrance, altered electronics
Sulfonamide Derivative Pyrido[1,2-a]pyrimidinone 4-Diethylsulfamoylbenzamide 428.5047 Enhanced solubility, potential enzyme inhibition
Compound 7h Pyrido[1,2-a]pyrimidinone Peptide conjugation >800 (estimated) High target specificity, limited permeability
Compound 1l Tetrahydroimidazo[1,2-a]pyridine Cyano, nitro, ester groups 543.53 High crystallinity, strong electron withdrawal

Biological Activity

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C15H14N4O
  • Molecular Weight : 270.30 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that pyrido[1,2-a]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A notable study demonstrated that derivatives of pyrido[1,2-a]pyrimidine effectively inhibited the activity of certain kinases involved in cancer progression, such as PI3K and Akt pathways. These pathways are crucial for tumor growth and survival in various cancers, making them attractive targets for therapeutic intervention .

Antiviral Activity

Additionally, there is evidence suggesting that similar compounds may exhibit antiviral properties. For instance, research on related structures has shown activity against HIV by inhibiting reverse transcriptase and protease enzymes. This highlights the potential of this compound in developing antiviral therapies .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : The compound may inhibit key kinases involved in signaling pathways that regulate cell proliferation and survival.
  • DNA Interaction : It may also intercalate with DNA or RNA structures, disrupting their normal function and leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies have explored the efficacy of pyrido[1,2-a]pyrimidine derivatives:

Case Study 1: In Vivo Efficacy

In a mouse model of prostate cancer with PTEN deficiency, a related compound demonstrated complete inhibition of tumor growth when administered orally. This suggests that this compound may have similar therapeutic potential .

Case Study 2: Antiviral Screening

A screening of various pyrido[1,2-a]pyrimidine derivatives against HIV revealed several candidates with IC50 values in the low micromolar range. This indicates a strong potential for further development as antiviral agents .

Research Findings Summary Table

Study Focus Findings
Study 1Anticancer ActivityInhibition of PI3K/Akt pathways; significant tumor growth reduction in vivo models .
Study 2Antiviral ActivityEffective inhibition of HIV reverse transcriptase; promising IC50 values .
Study 3Mechanism AnalysisInduction of oxidative stress leading to apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide?

  • Answer : The compound features a pyrido[1,2-a]pyrimidine core with a 2-iodobenzamide substituent. Its molecular formula is C₁₇H₁₄IN₃O₂ , with a molecular weight of 419.22 g/mol (monoisotopic mass: 419.013075). Key properties include solubility in polar aprotic solvents (e.g., DMF, DMSO) and stability under inert conditions. Structural characterization typically employs NMR (¹H/¹³C), HRMS , and X-ray crystallography (using tools like SHELXL for refinement) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : Synthesis involves condensation reactions between the pyrido[1,2-a]pyrimidine core and 2-iodobenzoyl chloride in the presence of a base (e.g., triethylamine) under reflux in dichloromethane. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane). Reaction optimization focuses on controlling temperature and stoichiometry to minimize side products .

Q. How is the compound screened for initial biological activity?

  • Answer : Standard protocols include in vitro cytotoxicity assays (e.g., MTT/PrestoBlue) across cancer cell lines (e.g., A549, MCF7) to determine IC₅₀ values. Parallel assays for antimicrobial activity (e.g., MIC against S. aureus, E. coli) and anti-inflammatory effects (COX-2 inhibition) are conducted. Dose-response curves and statistical validation (e.g., ANOVA) are critical .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

  • Answer : Modifying the benzamide substituent (e.g., replacing iodine with fluorine or methoxy groups) can improve solubility and metabolic stability. SAR studies guided by molecular docking (e.g., AutoDock Vina) identify interactions with targets like PI3K or mTOR. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) validate modifications .

Q. What experimental strategies resolve contradictions in biological data (e.g., variable IC₅₀ across cell lines)?

  • Answer : Contradictions may arise from cell line heterogeneity (e.g., genetic mutations, efflux pump expression). Mitigation includes:

  • Standardized assay conditions (e.g., uniform seeding density, serum-free media).
  • Mechanistic follow-ups (e.g., Western blotting for apoptosis markers like Bax/Bcl-2).
  • Synergy studies with known chemotherapeutics (e.g., cisplatin) to assess combinatorial effects .

Q. How is crystallographic data analyzed to confirm the compound’s structure?

  • Answer : Single-crystal X-ray diffraction (SCXRD) data are processed using SHELX suites (SHELXT for solution, SHELXL for refinement). Key parameters:

  • R-factors (<5% for high confidence).
  • Thermal ellipsoids to assess atomic displacement.
  • Hydrogen bonding networks (e.g., between carbonyl groups and solvent molecules).
    Validation via CIF files deposited in the Cambridge Structural Database (CSD) ensures reproducibility .

Q. What methodologies identify the compound’s molecular targets in cancer cells?

  • Answer : Chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) isolates binding partners. Kinase profiling (e.g., Eurofins KinaseScan) screens >400 kinases. CRISPR-Cas9 knockout of candidate targets (e.g., PI3Kγ) validates functional relevance. Computational tools (e.g., SwissTargetPrediction) prioritize hypotheses .

Methodological Tables

Table 1 : Representative IC₅₀ Values for Analogous Compounds

CompoundA549 (Lung)MCF7 (Breast)HeLa (Cervical)
2,4-Difluoro analog 12.5 µM8.9 µM15.3 µM
Methoxyacetamide analog 10.2 µM7.4 µM13.8 µM

Table 2 : Key Crystallographic Parameters (Hypothetical Data)

ParameterValue
Space groupP1̄
a, b, c8.54, 8.65, 14.52 Å
α, β, γ86.6°, 82.9°, 62.6°
R₁ (all data)0.042

Key Considerations for Researchers

  • Data validation : Cross-reference PubChem/ChemSpider IDs (e.g., ChemSpider ID: 21079000) .
  • Advanced tools : Use SHELX for crystallography, AutoDock for docking, and Knime for assay data analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.